An In-depth Technical Guide to 3-(3,4-dimethoxyphenyl)-1-chloropropane
An In-depth Technical Guide to 3-(3,4-dimethoxyphenyl)-1-chloropropane
CAS Number: 110406-97-8
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Intermediate in Medicinal Chemistry
3-(3,4-dimethoxyphenyl)-1-chloropropane is a halogenated aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its molecular structure, featuring a 3,4-dimethoxyphenyl (veratryl) group attached to a chloropropane tail, makes it a valuable synthetic intermediate. The veratryl moiety is a common feature in numerous biologically active molecules, including alkaloids and modern pharmaceuticals. The presence of the reactive chloro group at the terminal position of the propane chain allows for facile nucleophilic substitution reactions, enabling the introduction of the 3-(3,4-dimethoxyphenyl)propyl pharmacophore into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the synthesis, characterization, potential applications, and safe handling of this important chemical building block.
Synthesis and Purification: A Reliable Protocol
The most direct and reliable method for the synthesis of 3-(3,4-dimethoxyphenyl)-1-chloropropane is the chlorination of the corresponding alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol. This transformation can be efficiently achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the final product.
Experimental Protocol: Chlorination using Thionyl Chloride
This protocol describes a laboratory-scale synthesis of 3-(3,4-dimethoxyphenyl)-1-chloropropane from 3-(3,4-dimethoxyphenyl)propan-1-ol using thionyl chloride.
Materials:
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3-(3,4-dimethoxyphenyl)propan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
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Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 3-(3,4-dimethoxyphenyl)propan-1-ol in anhydrous diethyl ether or DCM.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel. If pyridine is used, it should be added to the alcohol solution before the addition of thionyl chloride. The reaction of alcohols with thionyl chloride proceeds via a substitution pathway, and the presence of a base like pyridine can influence the stereochemical outcome, though for this primary alcohol, it primarily serves to neutralize the generated HCl.[1][2][3]
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench any remaining thionyl chloride.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(3,4-dimethoxyphenyl)-1-chloropropane.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(3,4-dimethoxyphenyl)-1-chloropropane.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₅ClO₂ |
| Molecular Weight | 214.69 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); Insoluble in water |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for 3-(3,4-dimethoxyphenyl)-1-chloropropane.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 | m | 3H | Ar-H |
| ~ 3.8 | s | 6H | -OCH ₃ |
| ~ 3.6 | t | 2H | -CH₂-Cl |
| ~ 2.7 | t | 2H | Ar-CH₂ - |
| ~ 2.1 | p | 2H | -CH₂ -CH₂-Cl |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149 | Ar-C -OCH₃ |
| ~ 147 | Ar-C -OCH₃ |
| ~ 133 | Ar-C -CH₂ |
| ~ 120 | Ar-CH |
| ~ 112 | Ar-CH |
| ~ 111 | Ar-CH |
| ~ 56 | -OC H₃ |
| ~ 45 | -C H₂-Cl |
| ~ 34 | -C H₂-CH₂-Cl |
| ~ 32 | Ar-C H₂- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~ 1600, 1515 | C=C stretch (aromatic) |
| ~ 1260, 1030 | C-O stretch (aryl ether) |
| ~ 750-650 | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 214/216 | Molecular ion peak ([M]⁺, [M+2]⁺) with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes |
| 179 | Loss of Cl |
| 151 | Benzylic cleavage (loss of C₃H₆Cl) |
| 137 | McLafferty rearrangement (loss of C₃H₅Cl) |
Applications in Drug Development
The primary application of 3-(3,4-dimethoxyphenyl)-1-chloropropane is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The 3-(3,4-dimethoxyphenyl)propyl moiety it provides is a crucial component of several drugs. A notable example is its potential role in the synthesis of Verapamil, a well-known calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmia.[4][5][6]
Illustrative Synthetic Application Workflow
Caption: Role of 3-(3,4-dimethoxyphenyl)-1-chloropropane as a synthetic intermediate.
Safety and Handling
As with any chlorinated organic compound, 3-(3,4-dimethoxyphenyl)-1-chloropropane should be handled with appropriate care in a well-ventilated area, preferably within a chemical fume hood. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from data on similar substances such as 1-chloropropane and other chlorinated hydrocarbons.[7][8][9]
Potential Hazards:
-
Flammability: May be flammable. Keep away from heat, sparks, and open flames.[7]
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[7][10]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazards: May be harmful to aquatic life.[10]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If vapors are likely to be generated, a respirator may be necessary.
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage and Disposal:
Store in a tightly closed container in a dry and well-ventilated place. Dispose of in accordance with local, state, and federal regulations.
References
-
Pharmacy 180. Dihydropyridines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
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LookChem. Synthesis of Verapamil. [Link]
- Google Patents.
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Fisher Scientific. SAFETY DATA SHEET. [Link]
- Google Patents.
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PubMed. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]] - [Link]
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YouTube. Reaction with Thionyl Chloride. [Link]
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Chemistry Stack Exchange. Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? [Link]
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Reddit. Secondary alcohol to chloride conversion with SOCl2 doesn't work. [Link]
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Quora. What is the mechanism of reaction between phenol and phosphorus pentachloride? [Link]
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ResearchGate. The reaction of tertiary alcohols with phosphorus pentachloride. [Link]
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PubChem. 3-(3,4-Dimethoxyphenyl)propanenitrile. [Link]
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Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
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ResearchGate. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). [Link]
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YouTube. Reaction Of Alcohols With Thionyl Chloride. [Link]
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MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
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Filo. What is the action of PCl5 on: a) Ethanol b) Propan-1-ol? [Link]
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PMC. 3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-aminium chloride. [Link]
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Wikipedia. Phosphorus pentachloride. [Link]
-
BYJU'S. Phosphorus pentachloride is a pale greenish-yellow solid with the formula PCl 5. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0043803). [Link]
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